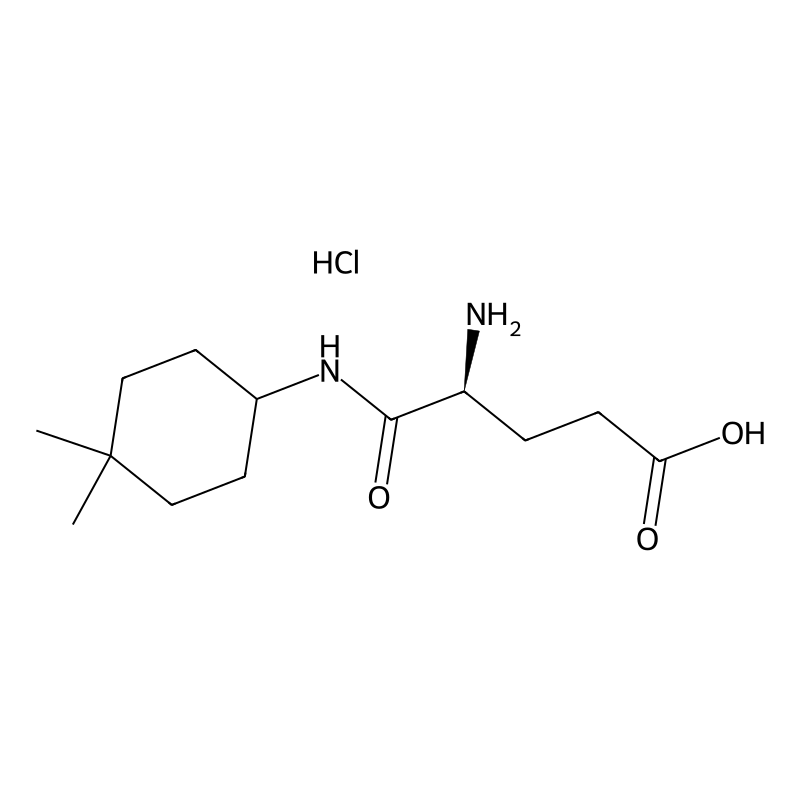

Neboglamine (hydrochloride)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neboglamine hydrochloride, also known as CR-2249, is a synthetic compound classified as a neuroprotectant and nootropic. Its chemical structure is characterized by the presence of a dimethylcyclohexyl group attached to glutamic acid, specifically 4-amino-N(4,4-dimethylcyclohexyl)glutamic acid. The compound has gained attention for its potential therapeutic applications in treating drug-induced toxicodependency and psychiatric disorders such as schizophrenia. Its chemical formula is with a CAS Registry Number of 163000-63-3 .

Neboglamine hydrochloride exhibits specific chemical reactivity due to its functional groups. It can undergo protonation and deprotonation reactions, particularly at the amine and carboxylic acid groups. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical formulations. The compound can also participate in esterification and amide formation under appropriate conditions, allowing for the synthesis of derivatives that may enhance its pharmacological properties .

Neboglamine hydrochloride functions primarily as a modulator of the N-methyl-D-aspartate receptor, which is crucial in synaptic plasticity and memory function. Studies indicate that it acts as a functional modulator at the glycine site of this receptor, potentially offering antipsychotic effects by restoring NMDA-mediated neurotransmitter release in conditions where these pathways are disrupted, such as in schizophrenia . Additionally, it has shown efficacy in reducing hyperlocomotion induced by phencyclidine in animal models, suggesting its role in managing symptoms associated with schizophrenia and other psychotic disorders .

The synthesis of neboglamine hydrochloride involves several steps that typically include:

- Formation of the Glutamic Acid Derivative: The synthesis begins with glutamic acid as a precursor.

- Introduction of Dimethylcyclohexyl Group: A dimethylcyclohexyl moiety is introduced through alkylation reactions.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

The detailed methodologies are often proprietary, but general organic synthesis techniques such as alkylation and acid-base reactions are employed .

Neboglamine hydrochloride stands out due to its specific modulation of the glycine site on NMDA receptors while demonstrating a favorable side effect profile compared to traditional antipsychotics like haloperidol and clozapine. Its unique mechanism may provide benefits in treating both cognitive and negative symptoms associated with schizophrenia without affecting basal locomotor activity .

Research on neboglamine hydrochloride has focused on its interactions with other pharmacological agents, particularly those affecting the NMDA receptor system. Studies have demonstrated that neboglamine enhances the effects of glycine without directly binding to the strychnine site on NMDA receptors. This unique interaction profile suggests potential for combination therapies with other antipsychotics or cognitive enhancers . Furthermore, it has been shown to mitigate some side effects commonly associated with traditional antipsychotic medications.